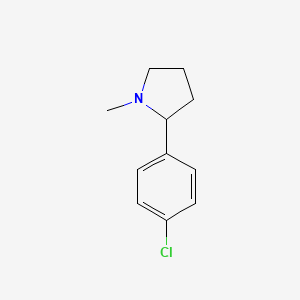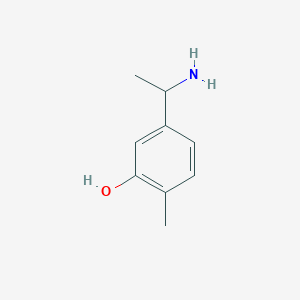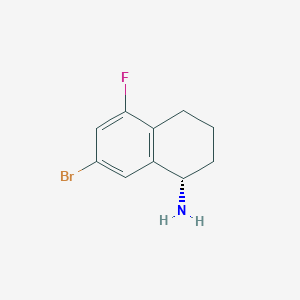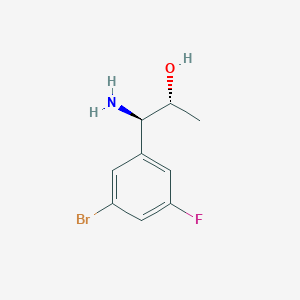![molecular formula C12H9ClN2O2S B13052362 [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is a complex organic compound that features a thiazole ring and a chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate typically involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Imino-1,3-thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity.
4-Chlorobenzoate derivatives: These compounds have the chlorobenzoate moiety and can undergo similar substitution reactions.
Uniqueness
What sets [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate apart is its combination of the thiazole ring and chlorobenzoate moiety. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H9ClN2O2S |
|---|---|
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C12H9ClN2O2S/c13-9-3-1-8(2-4-9)12(16)17-7-10(14)11-15-5-6-18-11/h1-6,14H,7H2 |
Clave InChI |
XVIYGCRGSJAXBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC(=N)C2=NC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)

![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)





![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
